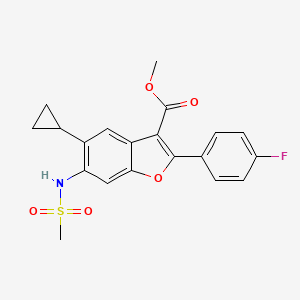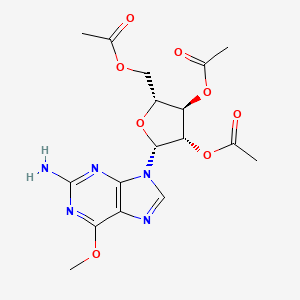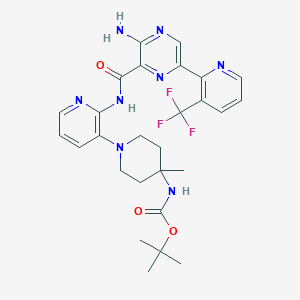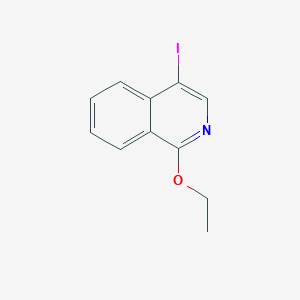![molecular formula C16H28N6O9 B11831558 bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate](/img/structure/B11831558.png)
bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes amino and carbamoylamino groups, making it a subject of interest in both organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-5-(carbamoylamino)pentanoic acid with 2-hydroxybutanedioic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic uses, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-5-(carbamoylamino)pentanoic Acid (Citrulline): This compound shares structural similarities but differs in its functional groups and biological activity.
Bis(carbamoylamino)malonic Acid: Another structurally related compound with distinct chemical properties and applications.
Uniqueness
Bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H28N6O9 |
|---|---|
Molecular Weight |
448.43 g/mol |
IUPAC Name |
bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate |
InChI |
InChI=1S/C16H28N6O9/c17-8(3-1-5-21-15(19)28)12(25)30-11(24)7-10(23)14(27)31-13(26)9(18)4-2-6-22-16(20)29/h8-10,23H,1-7,17-18H2,(H3,19,21,28)(H3,20,22,29)/t8-,9-,10?/m1/s1 |
InChI Key |
WOLUFPGIOVXBMB-MGRQHWMJSA-N |
Isomeric SMILES |
C(C[C@H](C(=O)OC(=O)CC(C(=O)OC(=O)[C@@H](CCCNC(=O)N)N)O)N)CNC(=O)N |
Canonical SMILES |
C(CC(C(=O)OC(=O)CC(C(=O)OC(=O)C(CCCNC(=O)N)N)O)N)CNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B11831482.png)
![(5aR,5bS,7aS,8R,10aS,10bR)-8-Ethynyl-5a,7a-dimethyl-3-phenyl-3,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-e]indazol-8-ol](/img/structure/B11831487.png)
![1-[(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831492.png)

![1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide](/img/structure/B11831509.png)
![1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-hexyl-6-[2-(hydroxyimino)tridecyl]-, (2S,5S,6S)-](/img/structure/B11831516.png)




![(3R,5R)-3-butyl-3-ethyl-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine-8-carbaldehyde 1,1-dioxide](/img/structure/B11831541.png)



